(3R)-3-methylpent-1-yn-3-amine
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Overview
Description
(3R)-3-methylpent-1-yn-3-amine is an organic compound with the molecular formula C6H11N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methylpent-1-yn-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkyne precursor.
Chiral Catalyst: A chiral catalyst is used to ensure the formation of the (3R) enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process.
Purification: Employing purification techniques such as distillation or crystallization to isolate the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-methylpent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3R)-3-methylpent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-methylpent-1-yn-3-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may influence biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Binding: The chiral nature of the compound allows it to bind selectively to its targets, leading to specific biological effects.
Comparison with Similar Compounds
(3S)-3-methylpent-1-yn-3-amine: The enantiomer of (3R)-3-methylpent-1-yn-3-amine, with different stereochemistry.
3-methylpent-1-yn-3-ol: A related compound with a hydroxyl group instead of an amine group.
3-methylpent-1-yn-3-thiol: A sulfur-containing analog.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it valuable in applications requiring high selectivity and specificity.
Properties
CAS No. |
62141-59-7 |
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Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(3R)-3-methylpent-1-yn-3-amine |
InChI |
InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m0/s1 |
InChI Key |
YGWRQPVJLXLHAC-LURJTMIESA-N |
Isomeric SMILES |
CC[C@](C)(C#C)N |
Canonical SMILES |
CCC(C)(C#C)N |
Origin of Product |
United States |
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